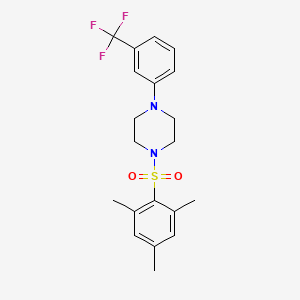
1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound used for proteomics research applications . It is a derivative of piperazine with mild stimulant effects and hallucinogenic properties .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . The synthesis of such compounds involves various methods, including the trifluoromethylation of carboxylic acids .Molecular Structure Analysis
The molecular formula of this compound is C11H13F3N2O2S, and its molecular weight is 294.29 .Chemical Reactions Analysis
Trifluoromethyl ketones, which are related to the compound , are used as synthons in the construction of fluorinated pharmacons . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Research
Research has explored the synthesis and evaluation of derivatives bearing the piperazine moiety for their potential anticancer activities. One study synthesized a series of 1,2,4-triazine derivatives integrated with piperazine amide moieties and evaluated their antitumor activity against breast cancer cells. Compounds with specific phenyl substitutions exhibited promising antiproliferative properties, suggesting the significance of piperazine derivatives in developing anticancer drugs (Yurttaş et al., 2014).
Anticonvulsant and Antimicrobial Applications
Another area of interest is the development of compounds with anticonvulsant and antimicrobial properties. A study focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, to evaluate their anticonvulsant and antimicrobial activities. Some compounds demonstrated significant activity, highlighting the therapeutic potential of piperazine derivatives in treating seizures and infections (Aytemi̇r et al., 2004).
Enzymatic and Metabolic Studies
Research also extends to understanding the metabolic pathways and enzymatic interactions of piperazine derivatives. A detailed study on the oxidative metabolism of a novel antidepressant, Lu AA21004, revealed insights into the enzymes involved in its metabolism. Such studies are crucial for drug development, providing information on drug interactions, side effects, and effective dosage formulations (Hvenegaard et al., 2012).
Agricultural Applications
The versatility of piperazine derivatives extends to the agricultural sector, where novel insecticides based on piperazine scaffolds are being developed. These compounds target specific neurotransmitter receptors in pests, offering a new approach to pest control with potentially less environmental impact (Cai et al., 2010).
Molecular Design and Synthesis
The design and synthesis of piperazine derivatives for pharmacological applications remain an area of active research. Novel derivatives are continually being synthesized to explore their therapeutic potential, including as anticonvulsant, antidepressant, and antimicrobial agents. These efforts underscore the importance of structural modification in enhancing biological activity and selectivity (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2S/c1-14-11-15(2)19(16(3)12-14)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOHYYKBCANGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
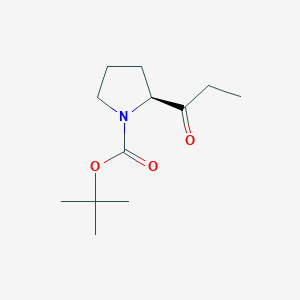
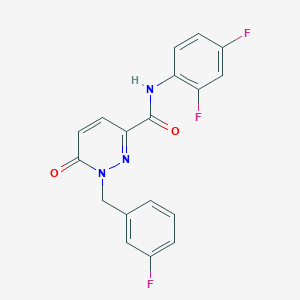
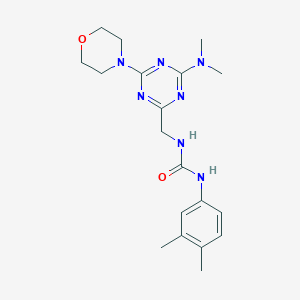
![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)


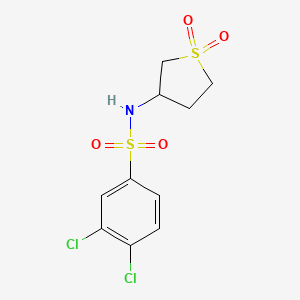

![N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2773126.png)
![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)
![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)


![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)
